![molecular formula C6H11NO2 B1598956 4-methylpyrrolidine-3-carboxylic Acid CAS No. 885952-85-2](/img/structure/B1598956.png)
4-methylpyrrolidine-3-carboxylic Acid
Overview
Description
4-methylpyrrolidine-3-carboxylic acid (4-MPCA) is a cyclic amino acid, which is a derivative of proline. It is an important intermediate in the synthesis of various pharmaceuticals and natural products. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Organic Synthesis
4-methylpyrrolidine-3-carboxylic Acid plays a significant role in organic synthesis. It is involved in the synthesis of small molecules, macromolecules, and polymers . Its highly polar chemical structure makes it active in organic reactions such as substitution, elimination, oxidation, and coupling .
Pharmacology
In the field of pharmacology, this compound is utilized as a versatile scaffold for novel biologically active compounds. It contributes to the stereochemistry of molecules and allows for efficient exploration of the pharmacophore space due to its sp3 hybridization .
Biochemistry
4-methylpyrrolidine-3-carboxylic Acid derivatives are important in biochemistry for the synthesis of amino acid derivatives. These derivatives play crucial roles as precursors for other amino acids, nucleotides, and various biological mediators .
Materials Science
The compound is used in materials science for the modification of surfaces, particularly in the creation of nanoparticles and nanostructures like carbon nanotubes and graphene . Its carboxylic group aids in promoting dispersion and incorporation into various materials.
Industrial Applications
Industrially, 4-methylpyrrolidine-3-carboxylic Acid derivatives are used in the synthesis of drugs and other biologically active compounds. The pyrrolidine ring is a common feature in many medicinal compounds due to its ability to modify physicochemical parameters .
Environmental Applications
Microbial synthesis of valuable products through fermentation often results in the formation of organic acids. Higher acid tolerance adopted by microbial producers enhances their stability during the synthetic process, where acids like 4-methylpyrrolidine-3-carboxylic Acid may accumulate .
Nanotechnology
In nanotechnology, carboxylic acids like 4-methylpyrrolidine-3-carboxylic Acid are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
properties
IUPAC Name |
4-methylpyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSYPZJEXSTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399559 | |
Record name | 4-methylpyrrolidine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylpyrrolidine-3-carboxylic Acid | |
CAS RN |
885952-85-2 | |
Record name | 4-methylpyrrolidine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.